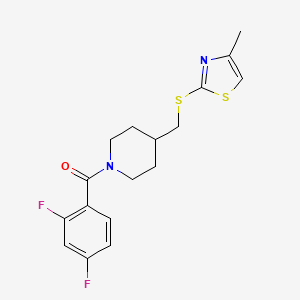
2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic chemical compound characterized by its distinct molecular structure, which combines a fluorophenoxy group and a propoxypyridazinyl-piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride typically involves multiple synthetic steps:
Formation of the Fluorophenoxy Intermediate: This step may include the reaction of fluorophenol with an appropriate halogenating agent under controlled conditions.
Synthesis of the Propoxypyridazinyl Intermediate:
Coupling Reaction: The final product is obtained by coupling the fluorophenoxy intermediate with the propoxypyridazinyl-piperazinyl intermediate using specific reagents and catalysts to form the desired ethanone compound.
Industrial Production Methods
Industrial production methods for this compound usually involve optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pressure, and the use of efficient catalysts. Scalability is key to industrial production, requiring robust and reproducible synthetic routes.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride can undergo oxidation reactions, which may lead to the formation of hydroxylated or ketone derivatives.
Reduction: The compound can also be reduced, potentially yielding secondary alcohols or other reduced forms.
Substitution: It is capable of undergoing substitution reactions, particularly at the fluorophenoxy and piperazinyl positions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, or other strong oxidizing agents under appropriate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are often utilized for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the conditions and reagents used but can include hydroxylated, ketone, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride serves as a useful reagent in the synthesis of more complex organic molecules and as a starting material for the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with various biological targets, including enzymes and receptors, which can provide insights into its biochemical effects and therapeutic potential.
Medicine
Medicinal research focuses on the compound’s pharmacological properties, exploring its potential as a candidate for drug development. Studies may include its efficacy, safety, and mechanism of action in treating specific medical conditions.
Industry
In the industrial sector, the compound may be employed in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The pathways affected by these interactions can vary depending on the specific biological context but often involve modulation of biochemical pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenoxy)-1-(4-(6-propoxyphenyl)piperazin-1-yl)ethanone hydrochloride
2-(2-Chlorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride
2-(2-Fluorophenoxy)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride
Uniqueness
What makes 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride unique is its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness can be pivotal in its specific applications and potential advantages in research and industry.
There's so much potential packed in that molecule. Wouldn't you agree?
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3.ClH/c1-2-13-26-18-8-7-17(21-22-18)23-9-11-24(12-10-23)19(25)14-27-16-6-4-3-5-15(16)20;/h3-8H,2,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAPHWVLDHQSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
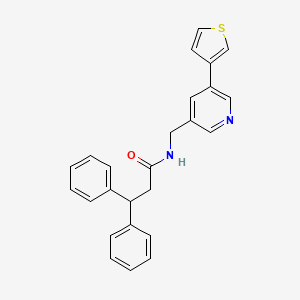
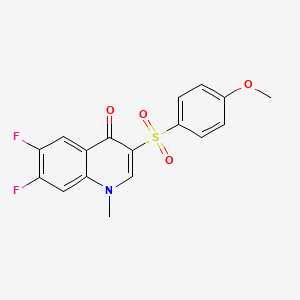
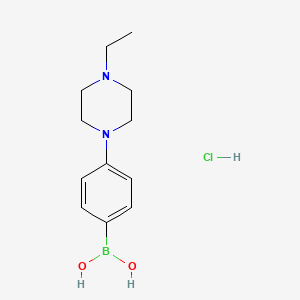

![(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2935113.png)
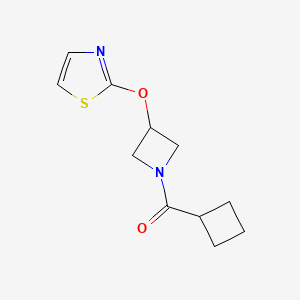
![2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)
![N-[(6-phenylpyrimidin-4-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2935119.png)
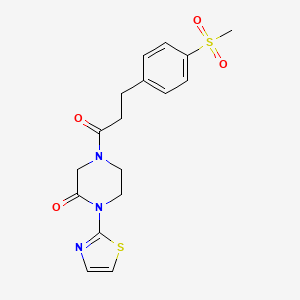

![N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide](/img/structure/B2935122.png)
![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2935129.png)
![4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2935130.png)
